2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of benzylpiperazine and piperidine groups attached to a pyrimidine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka . This suggests that 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine may interact with its targets in a similar manner.
Biochemical Pathways
Compounds targeting pkb are known to affect thephosphatidylinositol-3 kinase (PI3K) signaling pathway , which plays a crucial role in cell proliferation and survival .
Pharmacokinetics
Related compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Compounds that inhibit pkb have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The benzylpiperazine and piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, sodium cyanoborohydride for reductive amination, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce different functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- Indole derivatives
Uniqueness
2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-17-19(27(28)29)20(25-10-6-3-7-11-25)23-21(22-17)26-14-12-24(13-15-26)16-18-8-4-2-5-9-18/h2,4-5,8-9H,3,6-7,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSRVYPATDYDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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